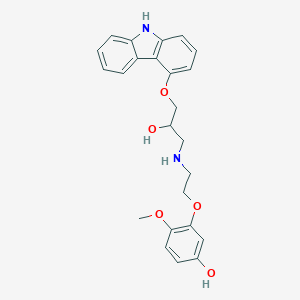
5'-ヒドロキシフェニルカルベジロール
説明
5'-Hydroxycarvedilol belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. 5'-Hydroxycarvedilol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5'-Hydroxycarvedilol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
科学的研究の応用
循環器系の健康
5'-ヒドロキシフェニルカルベジロールは、循環器系の健康に重要な役割を果たしています。これは、高血圧や心不全の治療に広く使用されている薬物であるカルベジロールの活性代謝物です。 研究によると、血管拡張作用や抗酸化作用など、カルベジロールの全体的な治療効果に寄与していることが示されています . 心室肥大症などの状態では、不整脈を減らし、心臓の機能を改善する役割を果たす可能性もあります .
薬物動態
薬物動態における5'-ヒドロキシフェニルカルベジロールの研究は、その代謝と有効性を理解するために不可欠です。 シトクロムP450 2D6 (CYP2D6)は、カルベジロールを代謝してこの代謝物を生成することが知られています . 遺伝子多型によるCYP2D6酵素活性の変異は、5'-ヒドロキシフェニルカルベジロールの血漿濃度に大きな影響を与える可能性があり、薬効と安全性のプロファイルに影響を与えます .
製剤
医薬品は、5'-ヒドロキシフェニルカルベジロールの溶解性とバイオアベイラビリティを探索してきました。 薬物-薬物共結晶化などの技術は、これらの特性を強化するために調査されており、ヒドロクロロチアジドなどの他の薬物と組み合わせた場合、カルベジロールの薬理学的利点を向上させる可能性があります .
臨床試験
5'-ヒドロキシフェニルカルベジロールは、さまざまな治療状況における有効性と安全性を評価するために、さまざまな臨床試験の対象となっています。 たとえば、COPERNICUS試験では、代謝物の作用を含むカルベジロールの重症心不全患者の死亡率と罹患率への影響を評価しました .
生化学研究
生化学では、5'-ヒドロキシフェニルカルベジロールのエナンチオマーのキラル分離と決定に重点が置かれています。 この目的のために、蛍光検出を組み合わせた高速液体クロマトグラフィー (HPLC-FL) やタンデム質量分析法 (HPLC-MS/MS) などの方法が開発されています。これは、薬物の正確な投与量と治療モニタリングに不可欠です .
治療法の革新
5'-ヒドロキシフェニルカルベジロールを含む革新的な治療法には、溶解性向上技術の探求が含まれます。 ミクロニゼーション、固体分散体、ナノ製剤などのアプローチが、カルベジロールの溶解性とバイオアベイラビリティを高めるために研究されており、治療の可能性を高めています .
作用機序
Mode of Action
Carvedilol acts as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and blocks alpha-1 adrenoceptors in the vasculature, causing vasodilation . The S(-) enantiomer of Carvedilol has a higher affinity for the cardiac beta-1 and beta-2 adrenoceptors, while the R(+) enantiomer primarily blocks alpha-1 adrenoceptors .
Biochemical Pathways
Carvedilol is metabolized by several cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP1A2 . CYP2D6 is particularly important in the formation of 5’-Hydroxyphenyl Carvedilol . These enzymes catalyze the oxidation of Carvedilol, leading to the formation of various metabolites, including 5’-Hydroxyphenyl Carvedilol .
Pharmacokinetics
Carvedilol is extensively metabolized in the liver, primarily by CYP2D6, with only about 2% excreted unchanged . The metabolism of Carvedilol is subject to genetic polymorphism; CYP2D6 poor metabolizers have a 2- to 3-fold higher plasma concentration of the R(+) enantiomer and a 20% to 25% increase in the S(-) enantiomer compared to extensive metabolizers . The pharmacokinetics of Carvedilol and its metabolites can be influenced by factors such as age and liver disease .
Action Environment
The action of Carvedilol and its metabolites can be influenced by various environmental factors. For instance, the presence of the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol . Additionally, factors such as diet, concomitant medications, and liver function can also influence the pharmacokinetics and pharmacodynamics of Carvedilol .
将来の方向性
The development of sensitive and specific methods for the separation and determination of carvedilol enantiomers and 5’-hydroxyphenyl carvedilol enantiomers has opened up new possibilities for the analysis of these compounds in human urine samples . This could potentially lead to improved monitoring of carvedilol therapy in patients suffering from cardiovascular disease .
生化学分析
Biochemical Properties
5’-Hydroxyphenyl Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 (CYP) isoform CYP2D6 . The interaction with these enzymes facilitates its role in biochemical reactions, contributing to its therapeutic effects.
Cellular Effects
It is known that Carvedilol, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Carvedilol, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study has shown that Carvedilol and its metabolites, including 5’-Hydroxyphenyl Carvedilol, can be separated and determined from human urine samples using high-performance liquid chromatography .
Dosage Effects in Animal Models
Studies on Carvedilol have shown that it improves ventricular function and reduces myocyte apoptosis in animal models of heart failure .
Metabolic Pathways
5’-Hydroxyphenyl Carvedilol is involved in the metabolic pathways of Carvedilol. It is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6
Transport and Distribution
It is known that Carvedilol, the parent compound, is very lipophilic undergoing mainly biliary elimination by the liver .
Subcellular Localization
It is known that Carvedilol, the parent compound, is very lipophilic, suggesting that it may localize in lipid-rich areas of the cell .
特性
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVZUBTCLBJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400388 | |
| Record name | 5'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142227-51-8 | |
| Record name | 5'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 5'-Hydroxyphenyl Carvedilol?
A1: 5'-Hydroxyphenyl Carvedilol (5'-HCAR) is a key metabolite of Carvedilol, a drug used to treat cardiovascular diseases. Understanding its pharmacokinetic properties is crucial as it contributes to the overall efficacy of Carvedilol therapy [, ].
Q2: How does the presence of Ketoconazole affect the formation of 5'-Hydroxyphenyl Carvedilol?
A2: Research shows that co-administration of Ketoconazole with Carvedilol can significantly reduce the maximum plasma concentration (Cmax) of 5'-HCAR by 45.0% []. This suggests that Ketoconazole inhibits the metabolic pathway responsible for converting Carvedilol to 5'-HCAR.
Q3: Are there reliable methods for measuring the levels of Carvedilol and its metabolites, including 5'-Hydroxyphenyl Carvedilol, in biological samples?
A3: Yes, several analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific methods used to separate and quantify Carvedilol, 5'-HCAR, and other metabolites in human urine samples []. Additionally, low-volume LC-MS/MS methods have been developed for the quantification of Carvedilol, 5'-HCAR, and other metabolites in whole blood and plasma samples []. These advancements allow for accurate pharmacokinetic investigations in various populations, including children.
Q4: Does Apatinib, an anti-cancer drug, influence the metabolism of Carvedilol and the formation of 5'-Hydroxyphenyl Carvedilol?
A4: Studies show that Apatinib can inhibit the formation of Carvedilol metabolites, including 5'-HCAR, both in human and rat liver microsomes []. This interaction could have implications for patients receiving both drugs concurrently, potentially altering the efficacy and safety profile of Carvedilol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


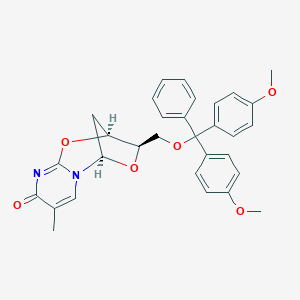
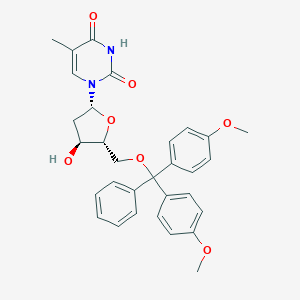

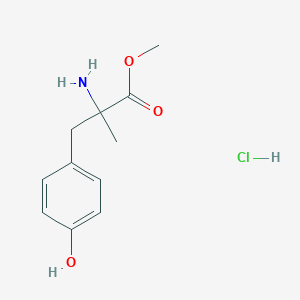


![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)



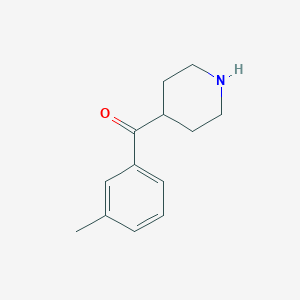

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)

